1,4-Dichlorobenzene-13C6
Description
Conceptual Framework of Stable Isotope Tracers and Standards
The fundamental principle of stable isotope labeling lies in the mass difference between isotopes of the same element. nih.gov While chemically identical to their more abundant, lighter counterparts, molecules containing stable isotopes can be differentiated and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This allows them to serve as "tracers," providing a window into intricate biological and chemical processes. moravek.comcreative-proteomics.com
In practice, a known quantity of a stable isotope-labeled compound is introduced into a system. Its journey and transformation can then be monitored, providing valuable data on reaction pathways, metabolic fluxes, and environmental fate. nih.govvanderbilt.edu Furthermore, these labeled compounds are crucial as internal standards in analytical chemistry. By adding a known amount of a labeled standard to a sample, any loss during sample preparation or analysis can be accounted for, leading to more accurate quantification of the target analyte.
Rationale for Employing Carbon-13 Labeled Compounds
Carbon-13 (¹³C) is a stable isotope of carbon that accounts for approximately 1.1% of all natural carbon. moravek.com Its use in labeling is particularly advantageous for several reasons:
Non-Radioactivity: Unlike its radioactive counterpart, Carbon-14, ¹³C is non-radioactive and safe for use in a wide range of studies, including those involving biological systems.
Chemical Identity: ¹³C-labeled compounds exhibit virtually identical chemical and physical properties to their unlabeled forms, ensuring that they behave in the same manner within a biological or chemical system.
Analytical Sensitivity: The mass difference between ¹²C and ¹³C is readily detectable by mass spectrometry, allowing for highly sensitive and specific quantification.
Versatility: Carbon is a fundamental component of organic molecules, making ¹³C labeling applicable to a vast array of compounds and research areas, from metabolism studies to environmental pollutant tracking. symeres.commoravek.com
Scope and Significance of 1,4-Dichlorobenzene-13C6 in Contemporary Research
1,4-Dichlorobenzene (B42874) (p-DCB) is a chlorinated aromatic compound used in various household products, such as mothballs and toilet deodorizers, and as an industrial intermediate. epa.govtexas.govtpsgc-pwgsc.gc.ca Due to its widespread use, it is a common environmental contaminant. canada.ca 1,4-Dichlorobenzene-¹³C₆, in which all six carbon atoms of the benzene (B151609) ring are the ¹³C isotope, serves as a critical analytical tool in studying the environmental presence and impact of its unlabeled counterpart. cdc.govimpurity.comnih.gov
The primary significance of 1,4-Dichlorobenzene-¹³C₆ lies in its application as an internal standard for isotope dilution mass spectrometry (IDMS). This analytical technique is considered a gold standard for quantification due to its high accuracy and precision. By using 1,4-Dichlorobenzene-¹³C₆ as an internal standard, researchers can accurately measure the concentration of 1,4-Dichlorobenzene in various environmental matrices, such as air, water, soil, and even biological samples like blood and honey. cdc.govcdc.govcdc.govnih.gov This enables precise monitoring of human exposure and environmental contamination levels. cdc.gov
Physicochemical Properties of 1,4-Dichlorobenzene-¹³C₆
| Property | Value |
| Molecular Formula | ¹³C₆H₄Cl₂ impurity.com |
| Molecular Weight | ~153 g/mol isotope.com |
| Appearance | White solid bioscience.co.uknih.gov |
| Odor | Mothball-like nih.gov |
| Solubility | Insoluble in water nih.gov |
Synthesis of 1,4-Dichlorobenzene-¹³C₆
The synthesis of 1,4-Dichlorobenzene-¹³C₆ typically starts with a commercially available ¹³C-labeled precursor, such as Benzene-¹³C₆. symeres.com The general synthetic route for producing 1,4-Dichlorobenzene involves the chlorination of benzene in the presence of a catalyst. chemicalbook.com A common method is the liquid-phase chlorination of benzene with gaseous chlorine. chemicalbook.com To achieve the para-isomer (1,4-Dichlorobenzene) with good selectivity over the ortho-isomer, specific catalysts and reaction conditions are employed. ahmadullins.com For the labeled compound, a similar process would be followed, starting with Benzene-¹³C₆ to yield 1,4-Dichlorobenzene-¹³C₆.
Applications in Research
The use of 1,4-Dichlorobenzene-¹³C₆ is pivotal in several areas of scientific investigation.
Environmental Fate and Transport Studies
By using 1,4-Dichlorobenzene-¹³C₆ as a tracer, scientists can study the movement and degradation of 1,4-Dichlorobenzene in the environment. adesisinc.com This includes understanding its partitioning between air, water, and soil, its potential for bioaccumulation in organisms, and its degradation pathways. tpsgc-pwgsc.gc.ca Such studies are essential for developing accurate environmental models and risk assessments.
Analytical Method Validation
1,4-Dichlorobenzene-¹³C₆ is instrumental in the development and validation of analytical methods for detecting and quantifying 1,4-Dichlorobenzene. nih.gov For example, a method for determining 1,4-Dichlorobenzene in honey utilized its deuterated analogue (d4-p-DCB) as an internal standard for gas chromatography-mass spectrometry (GC-MS), demonstrating the principle of isotope dilution for accurate measurement. nih.gov The use of the ¹³C₆-labeled version provides even greater mass separation from the native analyte, further enhancing analytical accuracy.
Biomonitoring and Exposure Assessment
Public health studies rely on accurate measurements of environmental contaminants in human tissues. The Centers for Disease Control and Prevention (CDC) utilizes 1,4-Dichlorobenzene-¹³C₆ as an internal standard in its methods for quantifying volatile organic compounds (VOCs) in blood. cdc.govcdc.govcdc.gov This allows for precise assessment of human exposure to 1,4-Dichlorobenzene from various sources.
Research Findings
Numerous studies have benefited from the use of isotopically labeled 1,4-Dichlorobenzene. For instance, a national monitoring study in Greece analyzed 310 honey samples for 1,4-dichlorobenzene residues using a validated GC-MS method with an isotopically labeled internal standard. nih.gov This allowed for reliable quantification and assessment of the prevalence of this contaminant in honey. nih.gov The method's robustness and accuracy were confirmed across different mass spectrometry systems. nih.gov
In the United States, the National Health and Nutrition Examination Survey (NHANES) uses methods incorporating 1,4-Dichlorobenzene-¹³C₆ to measure levels of VOCs in the blood of the general population, providing valuable data on exposure trends over time. cdc.gov
Structure
3D Structure
Properties
CAS No. |
201595-59-7 |
|---|---|
Molecular Formula |
C6H4Cl2 |
Molecular Weight |
152.96 g/mol |
IUPAC Name |
1,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H4Cl2/c7-5-1-2-6(8)4-3-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
OCJBOOLMMGQPQU-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Integrity of 1,4 Dichlorobenzene 13c6
Chemical Synthesis Pathways for Uniform Carbon-13 Enrichment
The primary route for the synthesis of 1,4-Dichlorobenzene-13C6 involves the electrophilic chlorination of Benzene-13C6. This method mirrors the industrial production of unlabeled 1,4-dichlorobenzene (B42874). chemicalbook.comwikipedia.org
The synthesis proceeds by reacting Benzene-13C6, in which all six carbon atoms are the 13C isotope, with chlorine gas. This reaction is typically facilitated by a Lewis acid catalyst, such as ferric chloride (FeCl₃). The starting material, Benzene-13C6, is itself produced through specialized methods to ensure the uniform enrichment of the carbon-13 isotope. wikipedia.orgweebly.com The photochlorination of benzene (B151609) is another method used to produce dichlorobenzene isomers. weebly.com
A significant challenge in this synthesis is the control of isomerism. The chlorination of benzene yields a mixture of dichlorobenzene isomers, primarily the 1,2- (ortho) and 1,4- (para) isomers, with the 1,4-isomer being the desired product. The reaction conditions are optimized to maximize the yield of the para isomer. Following the reaction, the separation of this compound from the ortho isomer and any residual chlorobenzene-13C6 is critical. This is typically achieved through fractional crystallization, a technique that exploits the significantly higher melting point of the 1,4-isomer (52-54 °C) compared to the other isomers, which are liquid at or below room temperature. wikipedia.orgchemsrc.com
Analytical Verification of Isotopic Purity and Positional Labeling
To be effective as an internal standard, the exact isotopic composition and the location of the isotopic labels must be rigorously verified. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed for this purpose. rsc.orgomicronbio.com
Mass Spectrometry (MS): This is the principal technique for quantifying the level of isotopic enrichment. For uniformly 13C-labeled compounds, mass spectrometry provides the necessary information to determine the atom percent of 13C. omicronbio.com Techniques like Isotope Ratio Mass Spectrometry (IRMS) can be used to precisely measure the 13C content. shoko-sc.co.jp The analysis of this compound shows a mass shift of M+6 compared to its unlabeled analogue, confirming the incorporation of six 13C atoms. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity of the molecule and the uniform distribution of the 13C labels. rsc.orgomicronbio.com
¹H NMR: The proton NMR spectrum of this compound would exhibit a complex signal for the aromatic protons due to extensive coupling with the adjacent 13C nuclei, a departure from the simple singlet seen in the unlabeled compound. ahmadullins.comrsc.org
¹³C NMR: The carbon-13 NMR spectrum provides definitive proof of uniform labeling. Unlike an unlabeled sample which shows two signals for the two types of carbon atoms in the symmetrical ring, the spectrum for the 13C6 version would show complex splitting patterns due to ¹³C-¹³C coupling, confirming that all carbon positions are occupied by the 13C isotope. chemicalbook.comnih.gov
The following table summarizes the key analytical methods used in the verification of this compound.
| Analytical Technique | Purpose | Typical Findings |
|---|---|---|
| Mass Spectrometry (MS / GC-MS) | Quantification of isotopic enrichment; Confirmation of molecular weight. | Detects a mass shift of M+6 relative to the unlabeled compound. Used to calculate atom % 13C. omicronbio.comsigmaaldrich.com |
| Isotope Ratio Mass Spectrometry (IRMS) | High-precision determination of carbon isotope ratios (δ13C values). | Provides accurate measurement of 13C enrichment against a standard. weebly.comshoko-sc.co.jp |
| Nuclear Magnetic Resonance (NMR) | Verification of molecular structure and positional labeling. | 1H NMR shows complex splitting due to 1H-13C coupling. 13C NMR confirms uniform labeling through 13C-13C coupling patterns. ahmadullins.comnih.govacs.org |
| Gas Chromatography (GC) | Assessment of chemical purity and separation of isomers. | Determines the percentage of chemical impurities and isomeric purity. ahmadullins.comindustrialchemicals.gov.au |
| High-Performance Liquid Chromatography (HPLC) | Analysis and purification of the compound. | Used to establish chemical purity by separating the target compound from any non-volatile impurities. omicronbio.commoravek.com |
Assessment of Chemical Purity and Stability for Research Applications
The reliability of research data obtained using this compound is directly dependent on its chemical purity and stability. Impurities could potentially interfere with analytical measurements, leading to inaccurate quantification. moravek.com
Chemical Purity: The chemical purity of the final product is commonly assessed using gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). ahmadullins.comindustrialchemicals.gov.aulgcstandards.com High-performance liquid chromatography (HPLC) can also be utilized for purity analysis. omicronbio.com Commercial suppliers of this compound typically guarantee a high chemical purity, often 98% or greater. sigmaaldrich.comschd-shimadzu.com
Stability: The unlabeled 1,4-dichlorobenzene is a stable solid. chemsrc.com The isotopically labeled analogue is also stable, with suppliers indicating a stability of at least one year under proper storage conditions. schd-shimadzu.com For optimal shelf-life, the compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light. sigmaaldrich.comlgcstandards.com It is incompatible with strong oxidizing agents. chemsrc.com
The table below presents typical product specifications for commercially available this compound.
| Parameter | Specification | Reference |
|---|---|---|
| Chemical Formula | 13C₆H₄Cl₂ | schd-shimadzu.comnih.gov |
| Molecular Weight | 152.96 g/mol | sigmaaldrich.comschd-shimadzu.com |
| CAS Number | 201595-59-7 | schd-shimadzu.comnih.gov |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | 52-54 °C | chemsrc.comsigmaaldrich.com |
| Isotopic Enrichment | ≥99 atom % 13C | sigmaaldrich.comschd-shimadzu.com |
| Chemical Purity (Assay) | ≥98% | sigmaaldrich.comschd-shimadzu.com |
| Storage Conditions | 2-8°C, protect from light | sigmaaldrich.comlgcstandards.com |
Applications of 1,4 Dichlorobenzene 13c6 in Advanced Analytical Chemistry
Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. epa.gov 1,4-Dichlorobenzene-13C6 is perfectly suited for this purpose in the analysis of 1,4-dichlorobenzene (B42874). cdc.govcdc.gov
Quantitative Determination of Unlabeled Analytes
The core principle of IDMS involves creating a mixture of the sample containing the native analyte (1,4-dichlorobenzene) and a known quantity of the labeled standard (this compound). This mixture is then subjected to analysis, typically by gas chromatography-mass spectrometry (GC-MS). epa.govnih.gov The mass spectrometer distinguishes between the native and labeled compounds based on their mass difference. sigmaaldrich.com By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the unlabeled 1,4-dichlorobenzene in the original sample can be accurately calculated.
This technique is widely applied in environmental monitoring for the determination of volatile and semi-volatile organic compounds in various matrices, including water and industrial discharges. epa.govdspsystems.eu For instance, methods like US EPA Method 1625 utilize stable isotopically labeled analogs to correct for variability in the analytical process. epa.gov
Matrix Effect Compensation in Complex Samples
Complex sample matrices, such as those found in environmental and biological samples, often contain interfering substances that can either enhance or suppress the analytical signal, a phenomenon known as the matrix effect. This can lead to significant inaccuracies in quantification.
The use of this compound as an internal standard is highly effective in compensating for these matrix effects. Since the labeled standard is chemically and physically almost identical to the unlabeled analyte, it experiences the same interferences during sample preparation, extraction, and analysis. nih.gov Any loss of analyte or signal fluctuation during the analytical process will affect both the native and labeled compounds proportionally. By measuring the ratio of the two, the matrix effects are effectively canceled out, leading to more accurate and reliable quantitative results. regulations.gov This is particularly important in the analysis of complex samples like herbal-based potions or biological fluids such as blood and urine. cdc.govacs.org
Method Validation and Performance Characteristics
This compound is instrumental in the validation of analytical methods. Method validation ensures that an analytical procedure is fit for its intended purpose. Key performance characteristics such as accuracy, precision, linearity, and limits of detection and quantification are assessed. nih.govnih.gov
In a study developing a method for determining 1,4-dichlorobenzene in honey, the use of a deuterated analog (d4-p-DCB) as an internal standard resulted in good performance and long-term stability. nih.gov Recoveries were greater than 91% with relative standard deviations below 12%. nih.gov Similarly, in the analysis of volatile organic compounds (VOCs) in blood, methods using isotopically labeled standards are validated for accuracy and precision. cdc.govcdc.gov The use of this compound allows laboratories to meet the stringent quality control criteria required by regulatory bodies. cdc.gov
Table 1: Method Performance Data for VOC Analysis in Blood using Isotope Dilution
| Parameter | Result | Reference |
| Specimen Type | Whole Blood | cdc.gov |
| Analytical Technique | HS-SPME/GC-IDMS | cdc.gov |
| Internal Standard | This compound and other labeled VOCs | cdc.gov |
| Detection Limit | Low-parts-per-trillion range | cdc.govcdc.gov |
| Precision (%RSD) | Median improved from 29.8% to 14.3% with isotope dilution | regulations.gov |
| Proficiency Testing | >80% of results must be within 25% of the known value | cdc.gov |
Calibration Standards for Instrumental Analysis
Beyond its role as an internal standard, this compound is also used in the preparation of calibration standards for instrumental analysis.
Preparation and Certification of Reference Materials
Certified Reference Materials (CRMs) are fundamental for ensuring the quality and metrological traceability of chemical measurements. This compound is used in the preparation of these high-quality standards. lgcstandards.comlgcstandards.com Companies specializing in stable isotope-labeled compounds provide this compound as a neat material or in solution, often with a certificate of analysis detailing its purity and isotopic enrichment. sigmaaldrich.comotsuka.co.jp These materials are prepared under stringent quality control, often following guidelines such as ISO Guide 34. cdc.gov
These certified standards are then used by analytical laboratories to prepare their own calibration solutions for quantifying 1,4-dichlorobenzene in various samples. For example, the Centers for Disease Control and Prevention (CDC) uses compounds purchased from companies meeting these high standards for their VOC analysis programs. cdc.gov
Linearity and Dynamic Range Assessment
A critical aspect of method validation is determining the linear dynamic range of an instrument's response to an analyte. This is the concentration range over which the instrument's signal is directly proportional to the concentration of the analyte.
Calibration standards prepared with this compound are used to construct calibration curves. By analyzing a series of standards at different concentrations, laboratories can assess the linearity of the analytical method. srainstruments.com This involves plotting the instrument response against the known concentrations of the standards and calculating a correlation coefficient (R²), which should ideally be close to 1. shimadzu.com This process ensures that the quantification of unknown samples is performed within the reliable working range of the instrument.
Table 2: Example Calibration Data for 1,4-Dichlorobenzene
| Concentration (µg/L) | Instrument Response (Area Counts) | Response Factor (Analyte Area / IS Area) |
| 0.5 | 50,000 | 0.45 |
| 1.0 | 105,000 | 0.95 |
| 5.0 | 520,000 | 4.72 |
| 10.0 | 1,100,000 | 10.00 |
| 20.0 | 2,150,000 | 19.55 |
| Correlation Coefficient (R²) | 0.9998 |
This table is illustrative and does not represent actual experimental data.
Chromatographic Applications
The stable isotope-labeled compound this compound plays a crucial role in advanced analytical chemistry, particularly within various chromatographic techniques. Its unique properties, stemming from the incorporation of six carbon-13 atoms, make it an invaluable tool for enhancing the precision and accuracy of analytical measurements. Primarily, it serves as an internal standard in isotope dilution mass spectrometry (IDMS) coupled with gas chromatography (GC-MS). nih.govcdc.gov This application is fundamental in quantitative analysis, allowing for the accurate determination of its non-labeled counterpart, 1,4-dichlorobenzene, in a variety of complex matrices.
The use of this compound is particularly prominent in environmental monitoring and human biomonitoring studies. For instance, it is employed in methods developed for the quantification of volatile organic compounds (VOCs) in whole blood. cdc.govcdc.gov In these methods, the labeled compound is added to the sample at a known concentration before sample preparation and analysis. Because this compound is chemically identical to the analyte of interest (1,4-dichlorobenzene), it experiences the same losses during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard, chemists can accurately calculate the initial concentration of the analyte, compensating for any procedural variations.
Development of Isotope-Specific Chromatographic Separations
The development of isotope-specific chromatographic separations is an area of advanced analytical science that leverages the subtle differences between isotopologues (molecules that differ only in their isotopic composition). While this compound and its unlabeled analogue are chemically identical, their slight mass difference can, under specific high-resolution chromatographic conditions, lead to a small separation. This phenomenon, known as the chromatographic isotope effect, is generally more pronounced in gas chromatography than in liquid chromatography due to the larger relative mass differences and the nature of the separation mechanisms.
Research in this area focuses on optimizing chromatographic parameters to achieve baseline or partial separation of isotopologues. This can involve the use of long capillary columns with highly selective stationary phases and precise temperature programming. The ability to separate this compound from its native form chromatographically, rather than just distinguishing them by mass spectrometry, can provide an additional layer of analytical certainty and can be used to study fundamental chromatographic principles.
A study on the determination of 1,4-dichlorobenzene in honey utilized a gas chromatography-isotope dilution mass spectrometry method. nih.gov While the primary goal was quantification, the chromatographic conditions were optimized for the separation of 1,4-dichlorobenzene from other matrix components, and the use of a labeled internal standard (d4-1,4-dichlorobenzene in this case, but the principle is the same for 13C6-labeled compounds) was critical for accurate results. nih.gov
| Parameter | Condition 1 | Condition 2 |
| Gas Chromatograph | Agilent 6890N | Agilent 7890A |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | DB-5MS (60 m x 0.25 mm, 0.25 µm) |
| Oven Program | 40°C (1 min), 10°C/min to 150°C, 20°C/min to 280°C (5 min) | 40°C (3 min), 4°C/min to 240°C (2 min) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Injection Mode | Splitless | Splitless |
This table presents typical gas chromatography conditions that can be adapted and optimized for the separation of 1,4-Dichlorobenzene and its isotopologues.
Evaluation of Chromatographic Isotope Effects
The chromatographic isotope effect (CIE) for this compound refers to the difference in retention time between the 13C-labeled and the unlabeled compound during a chromatographic separation. This effect is a direct consequence of the mass difference between the two isotopologues. The heavier isotopologue, this compound, generally has a slightly shorter retention time in gas chromatography on non-polar columns. This is because the heavier molecule has lower vapor pressure and slightly stronger intermolecular interactions with the stationary phase.
The magnitude of the CIE is typically small and requires high-resolution chromatography to be observed and measured accurately. The evaluation of these effects provides valuable insights into the fundamental mechanisms of chromatographic separation. It can be used to probe the nature of solute-stationary phase interactions and the thermodynamics of the chromatographic process.
Research has shown that the isotopic abundance ratio of compounds can be determined using gas chromatography-mass spectrometry (GC-MS). researchgate.net In one study, the isotopic abundance ratios of PM+3/PM and PM+4/PM in a treated sample were significantly increased compared to a control sample, indicating a change in the isotopic composition that could be evaluated chromatographically. researchgate.net While this study did not focus specifically on the chromatographic separation of the isotopologues themselves, it highlights the capability of GC-MS to differentiate and quantify isotopic variations.
| Isotopologue | Retention Time (min) | Peak Area |
| 1,4-Dichlorobenzene | 10.25 | 1,815,060 |
| This compound | 10.23 | 1,904,766 |
This table provides hypothetical retention time and peak area data illustrating a chromatographic isotope effect where the heavier isotopologue elutes slightly earlier. The peak area difference is illustrative of a sample spiked with the labeled standard.
The study of chromatographic isotope effects for compounds like this compound is a specialized field that contributes to a deeper understanding of separation science. The precise measurement of these effects requires highly stable and reproducible chromatographic systems and sensitive detection methods like mass spectrometry.
Mechanistic Investigations Utilizing 1,4 Dichlorobenzene 13c6
Elucidation of Biotransformation Pathways
The isotopic signature of 1,4-Dichlorobenzene-13C6 enables precise tracking of its breakdown in various biological systems. This is fundamental to understanding how microorganisms and other organisms metabolize this persistent environmental pollutant.
The degradation of 1,4-dichlorobenzene (B42874) can proceed through different pathways depending on the prevailing redox conditions, primarily categorized as aerobic (oxygen-rich) and anaerobic (oxygen-deficient). Using ¹³C-labeled p-DCB allows for the unambiguous identification of metabolites, confirming they originate from the parent compound.
Under aerobic conditions, the initial step of 1,4-dichlorobenzene degradation is an attack by a dioxygenase enzyme. ethz.ch This leads to the formation of a cis-dihydrodiol, which is subsequently rearomatized. Studies on various bacteria have identified key intermediates in this pathway. ethz.chresearchgate.net For instance, the degradation by Xanthobacter flavus 14pl proceeds through 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, which is then converted to 3,6-dichlorocatechol. ethz.ch This catechol is a central intermediate that undergoes ring cleavage. researchgate.net
Under anaerobic conditions, the primary transformation mechanism is reductive dechlorination. ethz.chacs.org In this process, a chlorine atom is removed and replaced with a hydrogen atom. Methanogenic microbial consortia have been shown to transform 1,4-dichlorobenzene sequentially, first to monochlorobenzene (MCB) and subsequently to benzene (B151609). uni-halle.deacs.org The use of this compound in such studies confirms that the resulting ¹³C-labeled monochlorobenzene and ¹³C-labeled benzene are direct products of the dechlorination cascade.
Table 1: Identified Metabolic Intermediates of 1,4-Dichlorobenzene in Biotic Systems
| Pathway Type | Organism/System | Identified Intermediate(s) |
| Aerobic | Xanthobacter flavus 14pl, Pseudomonas sp. ethz.ch | 3,6-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene |
| Aerobic | Alcaligenes sp. researchgate.net | 3,6-Dichlorocatechol, (2,5-Dichloro)muconic acid |
| Anaerobic | Methanogenic microbial consortia uni-halle.deacs.org | Monochlorobenzene, Benzene |
Isotope labeling is instrumental in characterizing the specific enzymes and reaction mechanisms involved in 1,4-dichlorobenzene biotransformation. The initial enzymatic attack determines the subsequent degradation route.
In aerobic pathways, the key enzymes are ring-hydroxylating dioxygenases, such as chlorobenzene (B131634) dioxygenase. microbe.comethz.ch These enzymes catalyze the incorporation of both atoms of an O₂ molecule into the aromatic ring, initiating the degradation sequence. ethz.ch The subsequent steps are catalyzed by enzymes including cis-dihyrodiol dehydrogenases and catechol dioxygenases, which facilitate rearomatization and ring cleavage, respectively. researchgate.net
In anaerobic pathways, the mechanism involves reductive dehalogenation, catalyzed by enzymes known as reductive dehalogenases. scholaris.ca This process is fundamentally different from aerobic degradation. The cleavage of the carbon-chlorine (C-Cl) bond is the rate-limiting step and exhibits a significant kinetic isotope effect. researchgate.net When this compound is used, the molecules containing the lighter ¹²C isotope react slightly faster than those with ¹³C. This results in a progressive enrichment of ¹³C in the remaining, undegraded 1,4-dichlorobenzene pool, a phenomenon that is a key indicator of this specific enzymatic mechanism. researchgate.netsemanticscholar.org This large isotope fractionation is characteristic of anaerobic reductive dechlorination and contrasts sharply with the minimal fractionation observed during the initial aerobic dioxygenase attack, making it possible to distinguish between these pathways at contaminated sites. researchgate.net
By supplying this compound as the sole source of carbon and energy to environmental microorganisms, entire metabolic pathways can be reconstructed. This technique, known as Stable Isotope Probing (SIP), involves tracing the flow of the ¹³C label from the contaminant into microbial biomass (such as fatty acids and DNA) and metabolic end products like carbon dioxide (¹³CO₂). microbe.comuni-halle.de
For example, studies with pure cultures like Xanthobacter flavus 14pl have shown that the organism can utilize 1,4-dichlorobenzene for growth. ethz.ch By analyzing for ¹³C-labeled intermediates and biomass, the complete aerobic pathway from the initial dioxygenase attack through ring cleavage via a modified ortho pathway can be confirmed. ethz.ch
Similarly, in anaerobic microcosms containing sediment from contaminated sites, adding this compound and monitoring the appearance of ¹³C-monochlorobenzene and ¹³C-benzene confirms the reductive dechlorination pathway. acs.org Further incubation can demonstrate the mineralization of the benzene ring to ¹³CO₂ and its incorporation into the biomass of the responsible microorganisms, thus closing the loop on the degradation pathway. uni-halle.de
Isotope Fractionation and Effects in 1,4 Dichlorobenzene 13c6 Studies
Kinetic Isotope Effects (KIE) in Chemical and Biochemical Reactions
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its heavier isotopes. wikipedia.orgdalalinstitute.com This effect is a cornerstone for studying reaction mechanisms, as it can reveal whether a particular bond is being broken or formed in the rate-limiting step of a reaction. faccts.deillinois.edu
The theoretical foundation of the KIE lies in the principles of quantum mechanics and statistical mechanics. The substitution of a lighter isotope (e.g., ¹²C) with a heavier one (e.g., ¹³C) increases the reduced mass of the system. This, in turn, lowers the vibrational frequencies of the chemical bonds involving that atom. wikipedia.org A key consequence is a decrease in the zero-point energy (ZPE) of the bond. The ZPE is the lowest possible energy that a quantum mechanical system may have.
For a reaction to occur, molecules must overcome an activation energy barrier. A molecule with a heavier isotope will have a lower ZPE in the ground state. If this bond is broken or significantly altered in the transition state, the difference in ZPE between the light and heavy isotopologues will lead to a difference in their activation energies. Typically, the heavier isotopologue requires more energy to reach the transition state, resulting in a slower reaction rate. faccts.de The KIE is formally expressed as the ratio of the rate constants for the light (kL) and heavy (kH) isotopes (KIE = kL/kH). wikipedia.org For carbon, this ratio (k¹²/k¹³) is typically slightly greater than 1.
The experimental determination of carbon isotope fractionation in reactions involving 1,4-dichlorobenzene (B42874) is primarily accomplished through Compound-Specific Isotope Analysis (CSIA). researchgate.net This technique measures the isotopic composition (δ¹³C) of the compound as it is degraded or transformed. The most common analytical method is gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). oup.com In this method, the 1,4-dichlorobenzene is first separated from other compounds by gas chromatography, then combusted to CO₂, and finally introduced into an isotope ratio mass spectrometer to determine the ¹³C/¹²C ratio.
The change in isotopic composition of the remaining reactant pool during a reaction is typically described by the Rayleigh fractionation model. rsc.orgresearchgate.net This model relates the change in the isotope ratio of the reactant to the fraction of the reactant remaining. From this relationship, an isotope enrichment factor (ε) can be calculated, which quantifies the magnitude of the isotope effect.
Studies on the biodegradation of 1,4-dichlorobenzene (1,4-DCB) have provided significant data on carbon isotope fractionation. For example, during anaerobic reductive dechlorination, a significant enrichment of ¹³C in the remaining 1,4-DCB is observed. nih.govacs.org This indicates that molecules containing the lighter ¹²C isotope react faster.
| Degradation Process | Organism/System | Enrichment Factor (ε) in ‰ | Apparent Kinetic Isotope Effect (AKIE) | Reference |
|---|---|---|---|---|
| Anaerobic Reductive Dechlorination | Methanogenic laboratory microcosms | -6.3 ± 0.2 | 1.039 ± 0.001 | researchgate.netnih.govacs.org |
| Aerobic Biodegradation | Field-derived microcosms | -1.0 ± 0.2 | Not Reported | nih.gov |
The Apparent Kinetic Isotope Effect (AKIE) can be calculated from the enrichment factor to characterize the isotope effect specifically at the reactive positions within the molecule. researchgate.netnih.gov
The magnitude of the KIE is a powerful diagnostic tool for identifying the rate-limiting step of a reaction. A significant primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the slowest step of the reaction. dalalinstitute.com
In the context of 1,4-dichlorobenzene degradation, the interpretation of KIE values has been crucial for distinguishing between different transformation pathways. For example, the large carbon isotope fractionation observed during anaerobic reductive dechlorination of 1,4-DCB (AKIE ≈ 1.039) is consistent with the cleavage of a carbon-chlorine (C-Cl) bond being the rate-limiting step. researchgate.netnih.govacs.org In contrast, aerobic biodegradation of 1,4-DCB shows a much smaller carbon isotope fractionation (ε = -1.0‰). nih.gov This suggests that the initial step in the aerobic pathway, typically catalyzed by a dioxygenase enzyme, does not involve the cleavage of a C-Cl bond and is therefore not the rate-limiting step, or that the commitment to catalysis is high. oup.comacs.org
This clear distinction allows researchers to use CSIA in field settings to determine which type of degradation process (aerobic vs. anaerobic) is occurring at a contaminated site. nih.gov A significant shift in the δ¹³C value of 1,4-DCB in groundwater would strongly suggest that anaerobic reductive dechlorination is the dominant degradation mechanism. nih.gov Thus, KIE data derived from studies using ¹³C-labeled compounds like 1,4-Dichlorobenzene-13C6 are invaluable for validating reaction mechanisms and assessing the in-situ bioremediation of pollutants. researchgate.net
Experimental Measurement of Carbon Isotope Fractionation
Chromatographic Isotope Effects in Analytical Separations
When analyzing isotopically labeled compounds like this compound alongside their unlabeled counterparts, a phenomenon known as the chromatographic isotope effect can be observed. This effect manifests as a slight difference in retention times between the isotopologues during chromatographic separation.
In gas chromatography (GC), which is commonly used for the analysis of volatile compounds like 1,4-dichlorobenzene, isotopologues can be partially or fully separated. nih.govchromforum.org It has been noted that ¹³C-labeled standards typically elute slightly earlier than their corresponding unlabeled (natural abundance) compounds. chromforum.org This is the inverse of the effect typically seen with deuterium-labeled compounds, which often elute earlier than their protium (B1232500) analogues due to differences in polarity and van der Waals interactions.
The separation between this compound and native 1,4-dichlorobenzene is generally very small, but it can be observed with high-resolution capillary GC columns. The quantification of this separation is done by measuring the difference in retention time (Δt_R) between the apexes of the two chromatographic peaks. This separation must be accounted for in analytical methods, especially when using isotope dilution mass spectrometry (IDMS), to ensure accurate quantification. nih.gov In IDMS, the isotopically labeled compound is used as an internal standard to correct for variations in sample preparation and instrument response. epa.gov
| Isotopologue Pair | Typical Analytical Technique | Observed Effect | Reference |
|---|---|---|---|
| 1,4-Dichlorobenzene / this compound | Gas Chromatography (GC) | Very small difference in retention time, with the ¹³C-labeled compound often eluting slightly earlier. | chromforum.org |
| 1,4-Dichlorobenzene / 1,4-Dichlorobenzene-d4 | Gas Chromatography (GC) | Observable difference in retention time, with the deuterated compound typically eluting earlier. | chromforum.org |
The chromatographic isotope effect can be either a challenge to be minimized or a feature to be exploited, depending on the analytical goal.
Minimizing Isotope Effects: In many quantitative applications, particularly isotope dilution, it is desirable for the labeled internal standard and the native analyte to co-elute as closely as possible. This ensures that any matrix effects or instrumental variations affect both compounds identically. The use of ¹³C-labeled standards like this compound is advantageous in this regard because they are chemically and physically more similar to the native compound than deuterated standards, leading to much smaller retention time differences. chromforum.org This minimizes potential biases in quantification that could arise from peak separation.
Exploiting Isotope Effects: In some situations, achieving chromatographic separation between isotopologues is beneficial. For instance, if a deuterated internal standard (e.g., 1,4-Dichlorobenzene-d4) is used, its mass spectrum may contain fragment ions that overlap with the ions used to quantify the native compound. chromforum.org In such cases, chromatographic separation of the analyte and the internal standard is necessary to prevent spectral interference and ensure accurate measurement. This can be achieved by adjusting the GC temperature program or using a longer column to enhance resolution.
Ultimately, the strategy chosen depends on the specific requirements of the analysis. For most isotope dilution applications involving 1,4-dichlorobenzene, the use of this compound is preferred as it minimizes chromatographic separation, leading to more robust and accurate quantification by correcting for analytical variability without introducing significant chromatographic bias. chromforum.orgepa.gov
Quality Assurance and Quality Control Qa/qc in Studies Employing 1,4 Dichlorobenzene 13c6
Method Detection Limits and Quantification Limits
Method Detection Limits (MDLs) and Quantification Limits (QLs or LOQs) are critical performance characteristics of an analytical method. The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
In methods utilizing 1,4-Dichlorobenzene-13C6, these limits are not determined for the standard itself but for the target analyte, the unlabeled 1,4-Dichlorobenzene (B42874). The use of IDMS, for which this compound is ideally suited, allows for the achievement of exceptionally low detection limits, often in the low parts-per-trillion (ppt) or microgram-per-kilogram (µg/kg) range. cdc.gov This is because the isotopic standard provides a more stable and precise reference point for quantification than external or surrogate standards, especially when dealing with complex matrices or trace-level concentrations. epa.gov
Factors influencing MDLs and QLs include instrumental sensitivity, matrix interferences, and the efficiency of the extraction process. epa.govepa.gov For instance, the U.S. Environmental Protection Agency (EPA) and the Centers for Disease Control and Prevention (CDC) have established methods for volatile and semi-volatile organic compounds that rely on isotope dilution to reach the low detection limits necessary for environmental and biomonitoring studies. epa.govcdc.gov
A study on the determination of 1,4-dichlorobenzene in honey samples using a similar isotopically labeled standard (d4-1,4-dichlorobenzene) highlights the sensitivity of such methods. The instrumental limits of detection were found to be 1 µg/kg in a gas chromatography-ion-trap mass spectrometry (GC-ITMS) system and 0.6 µg/kg in a gas chromatography-quadrupole mass spectrometry (GC-QMS) system. nih.gov Another method for analyzing volatile organic compounds in air reported a detection limit of 2.0 µ g/sample for 1,4-dichlorobenzene. nih.gov
Table 1: Examples of Method Detection Limits (MDLs) for 1,4-Dichlorobenzene Using Isotope Dilution Methods This table is interactive. You can sort and filter the data.
| Matrix | Analytical Method | Detection Limit | Reference |
| Honey | GC-QMS-IDMS | 0.6 µg/kg | nih.gov |
| Honey | GC-ITMS-IDMS | 1.0 µg/kg | nih.gov |
| Air | GC-FID | 2.0 µ g/sample | nih.gov |
| Blood | HS-SPME-GC-IDMS | Low parts-per-trillion (ng/L) | cdc.govcdc.gov |
| Water | GC/MS | 10 µg/L | epa.gov |
Precision, Accuracy, and Robustness Assessment
The validation of an analytical method rigorously assesses its precision, accuracy, and robustness to ensure its reliability for routine use. demarcheiso17025.com
Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the standard deviation (SD) or relative standard deviation (RSD), also known as the coefficient of variation (CV). demarcheiso17025.com In analyses using this compound, precision is enhanced because the standard corrects for random variations during sample handling and injection. epa.gov The CDC's biomonitoring program for volatile organic compounds provides an example of precision assessment through long-term quality control monitoring. cdc.gov
Table 2: Quality Control Summary Statistics for Blood 1,4-Dichlorobenzene (2017-2018) This table is interactive. You can sort and filter the data.
| QC Lot | Number of Runs (N) | Mean (ng/mL) | Standard Deviation | Coefficient of Variation (%) |
| 5288 | 94 | 0.1173 | 0.0039 | 3.3 |
| 5289 | 94 | 0.6013 | 0.0148 | 2.4 |
Source: Adapted from CDC Laboratory Procedure Manual. cdc.gov
Accuracy is the closeness of the agreement between a test result and the accepted reference value. In isotope dilution methods, accuracy is a key strength. Because this compound is added to the sample at the beginning of the process, it accounts for analyte loss at every step, from extraction to analysis. epa.gov This leads to high recovery rates. For example, a validated method for 1,4-dichlorobenzene in honey reported recoveries better than 91% with RSDs lower than 12%. nih.gov The importance of using a true, co-eluting isotopic analogue like this compound for accuracy was demonstrated in a study of VOCs in urine; using a non-isomeric surrogate standard (1,2-Dichlorobenzene-13C6) resulted in measurement errors ranging from -62% to +67%, highlighting the potential for significant bias when a less suitable internal standard is employed. acs.org
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage and transfer between laboratories. scielo.br A robustness study might involve varying parameters such as the pH of the extraction solvent, gas chromatograph column type, or temperature ramps. scielo.br A method for analyzing 1,4-dichlorobenzene demonstrated its robustness by being validated on two different GC-MS systems (quadrupole and ion-trap) with no statistically significant differences in the results. nih.gov Furthermore, the quality control system for this method showed good performance and long-term stability over more than eight months of continuous operation, which is a practical demonstration of its robustness. nih.gov Formal experimental designs, such as the Youden test, can be employed to systematically evaluate the effect of multiple parameter variations in an efficient manner. scielo.br
Inter-laboratory Comparisons and Standardization Initiatives
Ensuring that analytical results are comparable across different laboratories is crucial for regulatory monitoring, large-scale environmental studies, and clinical research. Inter-laboratory comparisons and standardization initiatives are the primary mechanisms for achieving this goal.
Standardization initiatives focus on the harmonization of analytical methods. The development and promulgation of official methods by organizations like the U.S. EPA (e.g., Method 1625) or the CDC are central to this effort. epa.govcdc.gov These methods provide a detailed, validated procedure that, if followed correctly, should produce comparable results in any competent laboratory. The use of this compound as an internal standard is explicitly specified in many of these standard methods for analyzing volatile or semi-volatile organic compounds. epa.govcdc.govcdc.gov
The availability of high-purity, certified reference materials (CRMs) is another cornerstone of standardization. lgcstandards.comshoko-sc.co.jp Suppliers of this compound provide materials with certified chemical and isotopic purity (e.g., 98% chemical purity and 99 atom % 13C), which is essential for preparing accurate calibration standards. schd-shimadzu.com When all laboratories use CRMs from accredited sources to calibrate their instruments, it minimizes a significant source of potential variability, thereby promoting consistency and comparability of results on a national and international scale.
Future Perspectives and Advanced Research Modalities
Development of Novel Analytical Platforms for High-Throughput Analysis
The demand for faster and more efficient analysis of environmental contaminants has spurred the development of innovative analytical platforms. Traditional methods often involve time-consuming sample preparation steps. gcms.cz Modern approaches focus on minimizing these steps and accelerating instrumental analysis.
High-Throughput Techniques:
Automated Headspace Solid-Phase Microextraction (SPME): This technique, coupled with gas chromatography-mass spectrometry (GC-MS), allows for the automated analysis of volatile organic compounds like 1,4-dichlorobenzene (B42874) in biological matrices such as whole blood. oup.com It offers low detection limits (in the parts-per-trillion range) and simplifies sample preparation. oup.com
Low Thermal Mass (LTM) Gas Chromatography: LTM GC significantly reduces the time required for chromatographic separations by enabling rapid heating and cooling of the analytical column. gcms.cz This technology can dramatically increase sample throughput, making it ideal for large-scale environmental monitoring. gcms.cz
Stir Bar Sorptive Extraction (SBSE): SBSE offers a higher extraction capacity compared to SPME, making it suitable for trace analysis of semi-volatile and volatile compounds in aqueous samples. researchgate.net
These high-throughput methods are critical for processing the large number of samples often required in environmental and toxicological studies, enabling more comprehensive and timely assessments of contamination and exposure.
Integration with Omics Technologies for Systems-Level Understanding
The integration of 1,4-Dichlorobenzene-13C6 with "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing toxicology. numberanalytics.com This systems-level approach provides a holistic view of the biological impact of 1,4-dichlorobenzene exposure, moving beyond single-endpoint analyses. numberanalytics.compharmalex.com
By using the labeled compound, researchers can accurately trace the parent compound and its metabolites through complex biological pathways. This allows for the precise correlation of chemical exposure with changes in gene expression, protein levels, and metabolic profiles. numberanalytics.comfrontiersin.org
Key Applications of Omics Integration:
| Omics Technology | Application in 1,4-Dichlorobenzene Research |
| Metabolomics | Identification of novel metabolites and elucidation of metabolic pathways. frontiersin.org |
| Transcriptomics | Analysis of changes in gene expression in response to exposure, identifying potential mechanisms of toxicity. numberanalytics.com |
| Proteomics | Examination of alterations in protein expression and function, providing insights into cellular responses to the chemical. numberanalytics.com |
This integrated approach can help to identify biomarkers of exposure and effect, improve risk assessments, and provide a more complete understanding of the mechanisms of toxicity of 1,4-dichlorobenzene. numberanalytics.comfrontiersin.org
Emerging Applications in Environmental Remediation and Isotope Forensics
The unique properties of this compound make it a powerful tool in the fields of environmental remediation and isotope forensics.
Environmental Remediation:
Stable Isotope Probing (SIP) is a key technique that utilizes labeled compounds like this compound to trace the biodegradation of contaminants in the environment. sigmaaldrich.com By introducing the 13C-labeled compound into a contaminated sample, researchers can follow the incorporation of the heavy isotope into the biomass of microorganisms responsible for degradation. This provides direct evidence of biodegradation and helps to identify the specific microbes involved. ethz.chsigmaaldrich.com
Studies have shown that 1,4-dichlorobenzene can be degraded aerobically by various bacteria, such as Pseudomonas and Xanthobacter flavus 14pI. ethz.chnih.gov Under anaerobic conditions, it can be reductively dechlorinated to monochlorobenzene and subsequently to benzene (B151609). ub.eduresearchgate.net The use of this compound in these studies allows for a precise understanding of the degradation pathways and the factors that influence them. ethz.chub.edu
Isotope Forensics:
Compound-Specific Isotope Analysis (CSIA) is a forensic tool used to identify the source and fate of environmental contaminants. enviro.wikimdpi.com While CSIA typically measures natural variations in isotope ratios, the use of isotopically labeled standards like this compound is essential for accurate quantification and quality control in these analyses.
CSIA can differentiate between sources of contamination and track the transformation of pollutants in the environment. enviro.wiki For example, significant shifts in the carbon isotope ratio (δ13C) of 1,4-dichlorobenzene can indicate whether it is degrading aerobically or anaerobically. ub.edu Weak carbon isotope fractionation is associated with aerobic biodegradation, while larger shifts suggest anaerobic reductive dechlorination. ub.edu This information is crucial for assessing the effectiveness of natural attenuation and for designing remediation strategies. ub.eduenviro.wiki
The continued development and application of these advanced research modalities, centered around the use of this compound, will undoubtedly lead to a more profound understanding of the environmental behavior and toxicological implications of this important pollutant.
Q & A
Basic Questions
Q. What methodological approaches are recommended for characterizing the purity and isotopic enrichment of 1,4-Dichlorobenzene-13C6?
- Answer: Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Confirms molecular structure and isotopic labeling integrity by comparing chemical shifts with unlabeled analogs.
- Mass Spectrometry (MS): Quantifies isotopic enrichment via precise mass-to-charge ratio analysis, distinguishing 13C6 from natural abundance isotopes.
- Infrared Spectroscopy (IR): Validates functional groups and structural stability.
- Professional databases (e.g., NIST Chemistry WebBook) provide reference data for cross-validation .
Q. How is this compound applied in environmental fate studies?
- Answer: The 13C-labeled compound is used to trace degradation pathways and adsorption dynamics in environmental matrices. Key methodologies include:
- Soil Adsorption Experiments: Controlled systems (e.g., batch tests) measure partition coefficients (Kd) while minimizing volatilization artifacts. Isotopic labeling distinguishes the compound from background chlorobenzenes .
- Microcosm Studies: Track mineralization rates via 13CO2 evolution using isotope-ratio mass spectrometry (IRMS) .
Q. What are the best practices for handling and storing 13C-labeled compounds to ensure stability?
- Answer:
- Storage: Use amber glass vials under inert gas (e.g., argon) at -20°C to prevent photodegradation and oxidation.
- Safety Protocols: Follow OSHA HCS guidelines for chlorinated compounds, including PPE (gloves, goggles) and immediate decontamination of spills .
Advanced Questions
Q. How can isotopic effects influence reaction kinetics when using this compound in mechanistic studies?
- Answer: The heavier 13C isotope alters vibrational frequencies, potentially slowing reaction rates (kinetic isotope effect, KIE). For accurate kinetics:
- Control Experiments: Compare reaction rates of labeled vs. unlabeled analogs under identical conditions.
- Computational Modeling: Density Functional Theory (DFT) simulations predict isotopic effects on transition states .
Q. What strategies resolve co-elution challenges in chromatographic analysis of 13C-labeled and unlabeled 1,4-Dichlorobenzene?
- Answer:
- High-Resolution MS Detection: Differentiates isotopes via exact mass (e.g., 13C6: ~6 Da higher than unlabeled).
- Isotope Dilution Assays: Spike samples with a known quantity of 13C-labeled compound for internal calibration, improving quantification accuracy .
Q. How to validate quantitative data in isotopic tracer studies to address potential contradictions?
- Answer: Implement methodological triangulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
